7beta-Hydroxycholesterol

Overview

Description

Synthesis Analysis

The synthesis of 7beta-Hydroxycholesterol occurs through the enzymatic oxidation of cholesterol. It has been demonstrated that this compound can interconvert with 7-ketocholesterol in vivo, indicating a dynamic equilibrium between these two oxysterols. This interconversion process involves specific enzymes, including 11beta-hydroxysteroid dehydrogenase, and plays a role in the physiological regulation of oxysterol levels in the human body (Larsson et al., 2007).

Molecular Structure Analysis

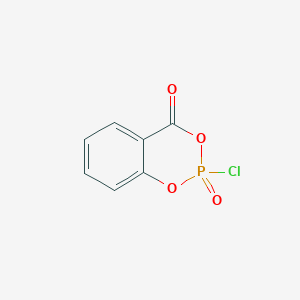

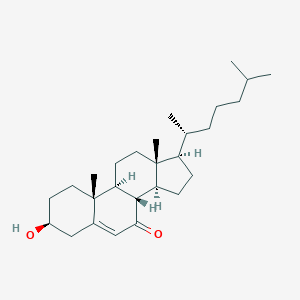

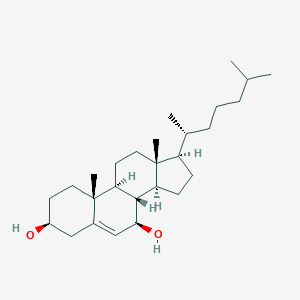

The molecular structure of this compound is characterized by the presence of a hydroxyl group at the 7th carbon in the beta configuration on the cholesterol backbone. This structural feature is crucial for its biological activity and its interaction with cellular components. The structure influences its role in cell signaling pathways and its interaction with lipid membranes, impacting cellular functions and the induction of apoptosis in various cell types.

Chemical Reactions and Properties

This compound participates in several chemical reactions, including oxidation and esterification, which affect its biological functions and distribution within the body. Its chemical properties, such as its polarity and reactivity, influence its cellular toxicity and its ability to induce oxidative stress and inflammation, contributing to pathological conditions like atherosclerosis and cancer (Ares et al., 2000).

Scientific Research Applications

Cardiovascular Health and Atherosclerosis : 7beta-Hydroxycholesterol may contribute to atherogenic effects by inhibiting glutathione synthesis and nitric oxide production in macrophages, impairing the cellular antioxidant defense system (Bansal, Singh, & Bansal, 2001). It also induces early cytotoxic effects in human aortic smooth muscle cells, leading to calcium oscillations, MAP kinase activation, and apoptosis (Ares et al., 2000). Elevated levels of 7beta- and 7alpha-hydroxycholesterol in normocholesterolemic atherosclerotic patients suggest their role as markers for lipid metabolism disorders (Prunet et al., 2006).

Cancer Research : It effectively inhibits lung cancer cell proliferation by inducing apoptosis and caspase activation (Kang et al., 2005). In head and neck squamous cell carcinoma, it suppresses tumor growth in vitro, indicating potential as a cytotoxic agent in this cancer type (Heiduschka et al., 2009). Additionally, combining it with anticancer drugs or ionizing radiation can enhance tumor cell sensitivity to chemotherapy and radiotherapy (Hyun et al., 2002).

Neurological and Cognitive Health : this compound reduces reactive astrocytosis caused by iron deposition in the hippocampus of rats, although it does not significantly modify seizure latency or incidence (Yao et al., 2006). It has also been linked to Alzheimer's disease, where beta-amyloid and amyloid precursor protein can oxidize cholesterol to form neurotoxic this compound (Nelson & Alkon, 2005).

Metabolic Syndrome and Obesity : 7-oxysterols like this compound can modulate glucocorticoid activity in adipocytes, potentially contributing to obesity and metabolic syndrome (Wamil et al., 2008).

Cell Death and Apoptosis : Characterization of this compound-induced apoptosis in endothelial and smooth muscle cells reveals typical features of apoptosis, highlighting its role in cell death mechanisms (Lizard et al., 1999).

Mechanism of Action

Target of Action

7beta-Hydroxycholesterol is an oxysterol, a product of cholesterol oxidation . It primarily targets monocytic THP-1 cells , which are a type of white blood cell in the immune system. These cells play a crucial role in the immune response to inflammation and infection.

Mode of Action

The interaction of this compound with its targets leads to a calcium-dependent activation of c-fos via the ERK1/2 signaling pathway . This activation results in the induction of interleukin-8 (IL-8) secretion, a cytokine that plays a key role in inflammation and immune response .

Biochemical Pathways

The oxysterol-induced IL-8 secretion is a calcium-dependent phenomenon . The influx of calcium ions leads to the activation of the MEK/ERK1/2 pathway, which in turn increases c-fos mRNA levels and/or activates c-fos . This process involves the AP-1 transcription factor, which is crucial for the regulation of gene expression in response to a variety of stimuli .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may have good bioavailability

Result of Action

This compound is a powerful inducer of oxidative stress . It can cause dysfunction of organelles such as mitochondria, lysosomes, and peroxisomes, leading to cell death . Additionally, it can induce the secretion of IL-8, which can contribute to inflammation and immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidized low-density lipoproteins, which contain this compound, can contribute to the development of atherosclerosis . Furthermore, the compound’s cytotoxic effects can be attenuated by natural molecules such as ω3 fatty acids, polyphenols, and α-tocopherol, as well as several Mediterranean oils .

Safety and Hazards

7beta-Hydroxycholesterol is cytotoxic and induces death in monocytes, smooth muscle cells, and endothelial cells . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

7beta-Hydroxycholesterol has been used to study oxysterol-induced apoptosis in human endothelial cells . Increased levels of this compound correlates with increased risk of cardiovascular diseases including atherosclerosis . Future research could focus on improving 7-DHC supplies which is vital for steroids production .

Biochemical Analysis

Biochemical Properties

7beta-Hydroxycholesterol interacts with various biomolecules, inducing dysfunction of organelles such as mitochondria, lysosomes, and peroxisomes . This can lead to cell death

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inducing oxidative stress and causing dysfunction of organelles . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its cytotoxic properties, which can induce cell death . The mechanism of apoptosis induced by oxysterols like this compound may involve caspases or DNA fragmentation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . The most frequently used models for evaluating its metabolism and toxicity are mice, rats, and rabbits

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-KGZHIOMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862207 | |

| Record name | Cholest-5-ene-3beta,7beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7beta-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

566-27-8 | |

| Record name | 7β-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycholesterol, (7beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-hydroxycholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholest-5-ene-3beta,7beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYCHOLESTEROL, (7.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9616291J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7beta-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7beta-OHC induce cell death?

A1: 7beta-OHC induces apoptosis, a programmed cell death, in various cell types, including vascular endothelial and smooth muscle cells. [, ] This process involves the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss, cytochrome c release, and caspase activation. [, ] Interestingly, 7beta-OHC induces necrosis, a less controlled form of cell death, in fibroblasts. []

Q2: Does 7beta-OHC interact with specific cellular targets?

A2: Research suggests that 7beta-OHC disrupts intracellular calcium (Ca2+) homeostasis in human aortic smooth muscle cells, leading to Ca2+ oscillations and depletion of thapsigargin-sensitive Ca2+ pools. [] Furthermore, it activates the mitogen-activated protein kinases (MAPKs) ERK1 and ERK2, which are involved in cell growth and survival. []

Q3: Does 7beta-OHC influence inflammatory responses in macrophages?

A3: Yes, 7beta-OHC has been shown to inhibit lipopolysaccharide (LPS)-induced binding of nuclear factor-kappaB (NF-κB) to DNA in macrophages. [] This inhibition leads to suppressed expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), suggesting that 7beta-OHC might dampen the inflammatory response in macrophages that have taken up oxidized LDL. []

Q4: Does 7beta-OHC play a role in atherosclerosis?

A4: While considered pro-atherogenic, the exact role of 7beta-OHC in atherosclerosis is complex. On one hand, it contributes to the cytotoxic effects of oxidized LDL on vascular cells, potentially promoting plaque formation. [, , ] On the other hand, it can suppress inflammatory responses in macrophages, which might have a protective effect within the atherosclerotic lesion. []

Q5: Does 7beta-OHC interact with enzymes involved in lipid metabolism?

A6: Yes, 7beta-OHC has been shown to inhibit lipoprotein lipase (LPL) expression in human monocyte-derived macrophages. [] LPL is involved in the hydrolysis of triglycerides in lipoproteins, and its inhibition could contribute to the accumulation of lipids within macrophages, promoting foam cell formation in atherosclerosis.

Q6: How is 7beta-OHC formed?

A7: 7beta-OHC is formed through the oxidation of cholesterol, either enzymatically or non-enzymatically. [, , ] Enzymatic oxidation involves enzymes like cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. [, ] Non-enzymatic oxidation can occur through free radical-mediated mechanisms, often associated with oxidative stress and lipid peroxidation. [, , , ]

Q7: What is the metabolic fate of 7beta-OHC?

A8: 7beta-OHC is rapidly metabolized in the liver, primarily by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts it back to 7-ketocholesterol. [] This conversion appears to be a crucial step in detoxifying 7beta-OHC and preventing its accumulation in the body. []

Q8: Are there species-specific differences in 7beta-OHC metabolism?

A9: Yes, research suggests species-specific differences in the metabolism of 7beta-OHC. For instance, hamster 11β-HSD1 shows a different substrate specificity compared to the rat and human enzymes, preferentially converting 7KC to 7alpha-hydroxycholesterol. [, ] These differences highlight the importance of considering species-specific variations when interpreting experimental results.

Q9: What are the dietary sources of 7beta-OHC?

A10: 7beta-OHC is found in cholesterol-rich foods, particularly those exposed to heat and oxidation during processing. [, , ] Significant amounts have been identified in cooked meat, processed foods, and even frozen shrimp. [, , ]

Q10: Does dietary 7beta-OHC pose health risks?

A11: While more research is needed, studies suggest a potential link between dietary oxysterols, including 7beta-OHC, and the development of atherosclerosis. [, , , ]

Q11: How is 7beta-OHC measured in biological samples?

A13: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or chemiluminescence, are commonly employed to quantify 7beta-OHC in biological samples. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)